molecular formula C16H22N2O4S B2367823 4-[1-(benzenesulfonyl)piperidine-4-carbonyl]morpholine CAS No. 478041-46-2

4-[1-(benzenesulfonyl)piperidine-4-carbonyl]morpholine

Cat. No.: B2367823
CAS No.: 478041-46-2
M. Wt: 338.42
InChI Key: DCTPIPAJHXUMMJ-UHFFFAOYSA-N
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Description

4-[1-(benzenesulfonyl)piperidine-4-carbonyl]morpholine is a chemical compound with the molecular formula C16H22N2O4S It is known for its unique structure, which includes a morpholine ring, a phenylsulfonyl group, and a piperidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(benzenesulfonyl)piperidine-4-carbonyl]morpholine typically involves the reaction of morpholine with 1-(phenylsulfonyl)-4-piperidinone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[1-(benzenesulfonyl)piperidine-4-carbonyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

4-[1-(benzenesulfonyl)piperidine-4-carbonyl]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-(benzenesulfonyl)piperidine-4-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. In the context of its anti-cancer properties, it may interfere with cell signaling pathways, leading to the inhibition of tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(benzenesulfonyl)piperidine-4-carbonyl]morpholine
  • Morpholino[1-(phenylsulfonyl)-4-piperidinyl]ethanone
  • Morpholino[1-(phenylsulfonyl)-4-piperidinyl]propanone

Uniqueness

This compound stands out due to its specific structural features, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit higher potency in enzyme inhibition or greater stability under certain reaction conditions.

Properties

IUPAC Name

[1-(benzenesulfonyl)piperidin-4-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c19-16(17-10-12-22-13-11-17)14-6-8-18(9-7-14)23(20,21)15-4-2-1-3-5-15/h1-5,14H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTPIPAJHXUMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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